molecular formula C13H13F4N3O B12774781 5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone CAS No. 92691-22-0

5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone

Cat. No.: B12774781
CAS No.: 92691-22-0
M. Wt: 303.26 g/mol
InChI Key: IFPCXEFEUAUPNK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing two nitrogen atoms. The presence of multiple substituents, including dimethyl, methylimino, and tetrafluoro-m-tolyl groups, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone typically involves multi-step organic reactions. One common approach is the condensation of a suitable amine with a ketone or aldehyde, followed by cyclization to form the imidazolidinone ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced imidazolidinone derivatives.

    Substitution: The presence of multiple substituents allows for substitution reactions, where one or more groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced imidazolidinone derivatives. Substitution reactions can lead to a variety of substituted imidazolidinones.

Scientific Research Applications

5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinone Derivatives: Compounds with similar imidazolidinone structures but different substituents.

    Fluorinated Compounds: Molecules containing fluorine atoms, which often exhibit unique chemical and biological properties.

Uniqueness

5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone stands out due to its combination of substituents, which impart distinct chemical reactivity and potential applications. The presence of tetrafluoro-m-tolyl and methylimino groups, along with the imidazolidinone ring, makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

92691-22-0

Molecular Formula

C13H13F4N3O

Molecular Weight

303.26 g/mol

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-4,4-dimethyl-5-methyliminoimidazolidin-2-one

InChI

InChI=1S/C13H13F4N3O/c1-12(2)10(18-3)20(11(21)19-12)7-4-5-9(14)8(6-7)13(15,16)17/h4-6H,1-3H3,(H,19,21)

InChI Key

IFPCXEFEUAUPNK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC)N(C(=O)N1)C2=CC(=C(C=C2)F)C(F)(F)F)C

Origin of Product

United States

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